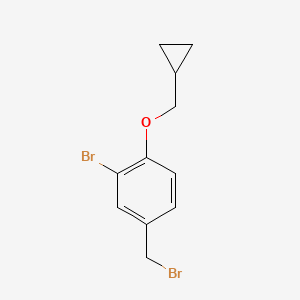

2-Bromo-4-bromomethyl-1-cyclopropylmethoxybenzene

Description

Chemical Name: 2-Bromo-4-bromomethyl-1-cyclopropylmethoxybenzene CAS No.: 1103261-00-2 Molecular Formula: C₁₁H₁₂BrClO (as per closest identified analog in ) Molecular Weight: 275.57 g/mol Structure: A benzene ring substituted with a bromine atom at position 2, a bromomethyl (-CH₂Br) group at position 4, and a cyclopropylmethoxy (-OCH₂C₃H₅) group at position 1.

Properties

Molecular Formula |

C11H12Br2O |

|---|---|

Molecular Weight |

320.02 g/mol |

IUPAC Name |

2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene |

InChI |

InChI=1S/C11H12Br2O/c12-6-9-3-4-11(10(13)5-9)14-7-8-1-2-8/h3-5,8H,1-2,6-7H2 |

InChI Key |

PAZUSJAQBKLWAN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)CBr)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene typically involves the bromination of 4-(bromomethyl)-1-(cyclopropylmethoxy)benzene. This can be achieved through the following steps:

Bromination of 4-(bromomethyl)-1-(cyclopropylmethoxy)benzene: The starting material, 4-(bromomethyl)-1-(cyclopropylmethoxy)benzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of 2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of industrial-grade reagents and equipment to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.

Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted benzene derivatives, while oxidation and reduction can yield various oxidized or reduced products.

Scientific Research Applications

2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.

Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving halogenated compounds.

Medicine: It has potential applications in medicinal chemistry for the development of new pharmaceutical agents. Its structural features make it a candidate for drug design and discovery.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene involves its interaction with molecular targets and pathways. The bromine atoms and functional groups in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, enzymes, or other targets, resulting in specific biological effects.

Comparison with Similar Compounds

Key Features :

- The bromomethyl group at position 4 serves as a reactive site for nucleophilic substitution or elimination reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, molecular weights, and key features:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups |

|---|---|---|---|---|---|

| 2-Bromo-4-bromomethyl-1-cyclopropylmethoxybenzene | 1103261-00-2 | C₁₁H₁₂BrClO | 275.57 | 2-Br, 4-CH₂Br, 1-OCH₂C₃H₅ | Bromine, bromomethyl, cyclopropane |

| 2-Bromo-4'-methoxyacetophenone | 2632-13-5 | C₉H₉BrO₂ | 229.07 | 2-Br, 4'-methoxy, acetyl | Bromine, methoxy, ketone |

| 4-Bromo-1-isopropyl-2-methoxybenzene | 1369775-86-9 | C₁₀H₁₃BrO | 229.11 | 4-Br, 1-isopropyl, 2-methoxy | Bromine, isopropyl, methoxy |

| 4-Bromo-2-ethoxy-1-methylbenzene | 33839-11-1 | C₉H₁₁BrO | 215.09 | 4-Br, 2-ethoxy, 1-methyl | Bromine, ethoxy, methyl |

Key Observations :

- Substituent Diversity: The target compound’s cyclopropylmethoxy group distinguishes it from analogs with simpler alkoxy groups (e.g., methoxy in 2-Bromo-4'-methoxyacetophenone or ethoxy in 4-Bromo-2-ethoxy-1-methylbenzene ).

- Reactivity: Bromomethyl groups (as in the target) are more reactive toward nucleophilic substitution than methyl or acetyl groups (e.g., in 2-Bromo-4'-methoxyacetophenone ).

- Steric Effects : The isopropyl group in 4-Bromo-1-isopropyl-2-methoxybenzene may impose greater steric hindrance than the cyclopropylmethoxy group.

Analog Comparisons :

This highlights the role of transition-metal catalysis in modifying brominated aromatics.

4-Bromo-1-isopropyl-2-methoxybenzene: No explicit synthesis details, but isopropyl groups are often introduced via Friedel-Crafts alkylation or Grignard reactions .

4-(Bromomethyl)benzaldehyde (CAS 51359-78-5): Bromomethyl groups may be introduced via free-radical bromination or substitution reactions .

Biological Activity

2-Bromo-4-bromomethyl-1-cyclopropylmethoxybenzene is a brominated aromatic compound that belongs to a class of chemicals known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Bromo-4-bromomethyl-1-cyclopropylmethoxybenzene is . Its structure includes a cyclopropyl group, which is known to influence the reactivity and biological properties of the compound.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 299.03 g/mol |

| IUPAC Name | 2-Bromo-4-bromomethyl-1-cyclopropylmethoxybenzene |

| CAS Number | [B13579102] |

The biological activity of 2-Bromo-4-bromomethyl-1-cyclopropylmethoxybenzene can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Brominated compounds often exhibit unique reactivity due to the presence of bromine atoms, which can form covalent bonds with nucleophilic sites in proteins.

Anticancer Activity

Research has indicated that brominated compounds can exhibit anticancer properties. For instance, studies have shown that similar brominated aromatic compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Antimicrobial Properties

Brominated compounds have also been studied for their antimicrobial activity. They may disrupt bacterial cell membranes or interfere with metabolic processes essential for bacterial survival. The specific activity of 2-Bromo-4-bromomethyl-1-cyclopropylmethoxybenzene against various pathogens remains an area for further investigation.

Neuroprotective Effects

Some studies suggest that brominated compounds may have neuroprotective effects. They could potentially protect neuronal cells from oxidative stress and apoptosis, making them candidates for further research in neurodegenerative disease therapies.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various brominated compounds, including derivatives similar to 2-Bromo-4-bromomethyl-1-cyclopropylmethoxybenzene. The results indicated significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

In an investigation published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial efficacy of brominated compounds against Staphylococcus aureus and Escherichia coli. The study found that specific structural features, such as the presence of bromine atoms, enhanced antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.